

# A Technical Guide to Ammonium Glycinate for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: Ammonium glycinate

Cat. No.: B13431768

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## Abstract

This technical guide provides an in-depth overview of **ammonium glycinate** (CAS No: 29728-27-6), a compound of significant interest to researchers, scientists, and professionals in drug development. This document covers the fundamental physicochemical properties, molecular structure, and key applications of **ammonium glycinate**, with a focus on its roles as a biochemical buffer, a nutrient in cell culture, and a chelating agent. Detailed experimental protocols for its quantification, use in cell culture media preparation, and synthesis of metal chelates are provided. Furthermore, this guide illustrates the biological significance of the glycinate moiety through a depiction of its role in neurotransmitter signaling pathways and visualizes its chemical function in metal ion chelation using Graphviz diagrams. All quantitative data is presented in structured tables for clarity and ease of comparison.

## Introduction

**Ammonium glycinate** is the ammonium salt of glycine, the simplest proteinogenic amino acid. [1] It is a white, crystalline solid that is soluble in water.[1] Its versatile properties make it a valuable compound in various scientific applications. In biological systems, it serves as a source of glycine, a non-essential amino acid that functions as an inhibitory neurotransmitter in the central nervous system and is a fundamental building block for proteins and other critical biomolecules.[2] In industrial and pharmaceutical applications, it is utilized as a buffering agent, a stabilizer in protein formulations, and a bidentate chelating agent for metal ions.[1][3] This

guide aims to provide a comprehensive technical resource for professionals utilizing or investigating **ammonium glycinate**.

## Molecular Structure and Identification

**Ammonium glycinate** is an organic salt formed from the neutralization of glycine with ammonium hydroxide. In solution, it dissociates into a glycinate anion and an ammonium cation.

- Chemical Name: **Ammonium Glycinate**
- IUPAC Name: Azanium 2-aminoacetate
- CAS Number: 29728-27-6[2][4][5]
- Molecular Formula: C<sub>2</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>[6]
- Canonical SMILES: C(C(=O)[O-])N.[NH4+]

## Physicochemical Properties

Comprehensive experimental data for **ammonium glycinate** is limited. The following tables summarize the computed properties for **ammonium glycinate** and the well-documented experimental properties of its parent compound, glycine.

**Table 1: Physicochemical Data for Ammonium Glycinate**

Property	Value	Source
Molecular Weight	92.10 g/mol	
Exact Mass	92.058577502 Da	
Topological Polar Surface Area	67.2 Å <sup>2</sup>	
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	1	

**Table 2: Experimental Properties of Glycine (Parent Compound)**

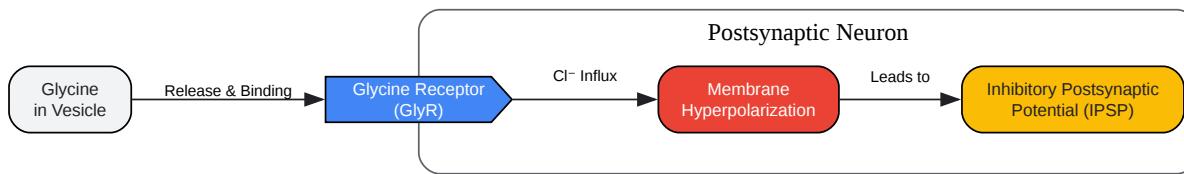
Property	Value	Source
Physical Description	White, odorless, sweet-tasting crystals	[7]
Melting Point	233 °C (decomposes)	[7]
Solubility in Water	25 g/100 mL at 25 °C	[8]
pKa <sub>1</sub> (-COOH)	2.34 - 2.37 at 20-25 °C	[7]
pKa <sub>2</sub> (-NH <sub>3</sub> <sup>+</sup> )	9.60 - 9.8 at 20-25 °C	[7]
Isoelectric Point (pI)	5.97	
pH of 0.2 M solution	4.0	[7]

## Key Applications and Biological Significance

The utility of **ammonium glycinate** stems from the properties of its constituent ions: the ammonium ion as a nitrogen source and the glycinate ion for its biological and chemical functionalities.

## Role in Neurotransmission

Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem.[7] It acts by binding to strychnine-sensitive ionotropic glycine receptors (GlyRs), which are ligand-gated chloride channels. The binding of glycine opens the channel, leading to an influx of chloride ions (Cl<sup>-</sup>) into the postsynaptic neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory signal. This pathway is crucial for motor control and pain perception.

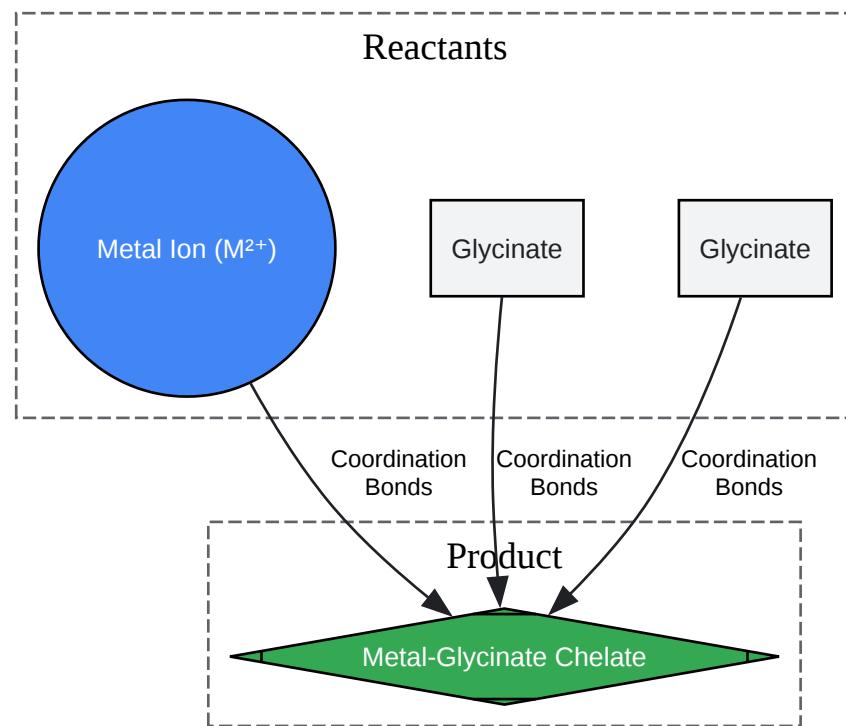


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Glycine Inhibitory Neurotransmission Pathway.

## Metal Ion Chelation

The glycinate anion is an effective bidentate chelating agent, meaning it can form two bonds with a central metal ion.<sup>[3]</sup> The carboxylate ( $-\text{COO}^-$ ) and amino ( $-\text{NH}_2$ ) groups of glycinate act as Lewis bases, donating electron pairs to a metal cation (e.g.,  $\text{Cu}^{2+}$ ,  $\text{Zn}^{2+}$ ,  $\text{Fe}^{2+}$ ) to form stable, five-membered ring structures. This chelation improves the solubility and bioavailability of essential mineral micronutrients in agricultural and nutritional applications.



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Chelation of a Metal Ion by Glycinate.

## Experimental Protocols

The following protocols are provided as examples of common experimental procedures involving glycine, which are directly applicable to **ammonium glycinate** as a source of glycine.

### Quantitative Analysis: Sorensen's Formal Titration

This method allows for the determination of the concentration of an amino acid solution. The principle involves blocking the basic amino group with formaldehyde, which allows the carboxylic acid group to be titrated with a standard base.

Reagents and Equipment:

- Glycine or **Ammonium Glycinate** solution (standard and unknown concentrations)
- 0.1 M Sodium Hydroxide (NaOH), standardized
- Neutral 40% Formalin Solution: Neutralize 40% formaldehyde by adding 0.1 M NaOH dropwise to a faint pink endpoint with phenolphthalein.
- Phenolphthalein indicator
- Burette, pipette, conical flasks, volumetric flasks

Procedure:

- Pipette 20 mL of the glycine solution into a 250 mL conical flask.
- Add 2-3 drops of phenolphthalein indicator.
- Titrate with 0.1 M NaOH until a faint, permanent pink color is observed. This neutralizes any initial acidity.
- Add 10 mL of the neutral formalin solution to the flask. The pink color will disappear as the formaldehyde reacts with the amino group, making the solution acidic.
- Continue the titration with 0.1 M NaOH until the faint pink color reappears and persists.

- Record the volume of NaOH used after the addition of formaldehyde.
- Repeat the titration for concordant results.
- The concentration of glycine can be calculated using the volume and molarity of the NaOH titrant.

## Use in Cell Culture: Preparation of Glycine-Supplemented Medium

Glycine is a standard component of many defined cell culture media, such as Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, where it serves as a non-essential amino acid. **Ammonium glycinate** can be used as a sterile, aqueous source for this supplementation.

Example: Reconstitution of DMEM (30 mg/L Glycine)

Materials:

- DMEM powder (formulation containing all components except glycine, L-glutamine, sodium bicarbonate, and phenol red)
- **Ammonium Glycinate** (or Glycine)
- L-Glutamine
- Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Water for Injection (WFI) or equivalent cell culture grade water
- Sterile 0.22  $\mu\text{m}$  filter unit
- Sterile storage bottles

Procedure:

- To prepare 1 liter of medium, add the DMEM powder to approximately 900 mL of WFI at room temperature, stirring gently until dissolved. Do not heat the water.

- Add 30 mg of glycine (or an equivalent molar amount of **ammonium glycinate**).
- Add other required supplements, such as L-glutamine (e.g., 0.584 g).
- Add 3.7 g of sodium bicarbonate for cultures requiring a 5-10% CO<sub>2</sub> atmosphere.
- Adjust the pH to ~7.2-7.4 using sterile 1N HCl or 1N NaOH, if necessary. The pH should be slightly lower (~0.2 units) than the final desired pH to account for a rise during filtration.
- Add WFI to bring the final volume to 1 liter.
- Sterilize the medium immediately by passing it through a 0.22 µm membrane filter into a sterile container.
- Store the prepared medium at 2-8 °C, protected from light.[\[8\]](#)

## Synthesis of a Metal-Glycinate Chelate

This protocol provides a general method for the synthesis of a metal-glycinate chelate, adapted from procedures for preparing zinc glycinate.

### Materials:

- **Ammonium Glycinate** (or Glycine)
- A soluble metal salt (e.g., Zinc Oxide, Zinc Sulfate, Copper Sulfate)
- Deionized water
- Reaction vessel with stirring and heating capabilities
- Filtration apparatus

### Procedure:

- Dissolution: Dissolve glycine in deionized water in the reaction vessel. For example, use a molar ratio of 2:1 to 4:1 of glycine to the metal ion. Heat the solution to 60-80 °C to aid dissolution.

- **Reaction:** Slowly add the metal salt (e.g., zinc oxide) to the heated glycine solution while stirring continuously.
- **Completion:** Continue stirring the reaction mixture at temperature for 0.5 to 1 hour. The reaction is typically complete when the solution becomes clear.
- **Crystallization:** Allow the reaction solution to cool naturally to room temperature. Chelate crystals should precipitate out of the solution.
- **Isolation:** Isolate the crystalline product by filtration.
- **Drying:** Wash the crystals with a small amount of cold deionized water or ethanol and dry them in a vacuum oven.
- **Characterization:** The resulting chelate can be characterized using techniques such as FT-IR, elemental analysis, or mass spectrometry.

## Conclusion

**Ammonium glycinate** is a fundamentally important compound with diverse applications in research and development. Its identity is well-defined by its CAS number and molecular structure. While its own experimental physicochemical data is not extensively published, the properties of its parent compound, glycine, provide a reliable basis for its use. The experimental protocols detailed herein offer practical guidance for its quantification, application in cell culture, and use in the synthesis of valuable metal chelates. The visualization of the glycine signaling pathway and the chelation process underscores its dual significance in both biological and chemical contexts, making it a critical tool for scientists and drug development professionals.

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